molecular formula C24H17F3N2O4 B2994952 N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide CAS No. 847403-97-8

N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Cat. No. B2994952
CAS RN: 847403-97-8
M. Wt: 454.405
InChI Key: BEEONCRBEQNWHV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a potent and selective inhibitor of excitatory amino acid transporters (EAATs), which are responsible for regulating the levels of glutamate in the brain.

Scientific Research Applications

Supramolecular Structures

The study of supramolecular structures has revealed the formation of novel organizational motifs through the self-assembly of aryl rings. A particular compound, related to the chemical family of N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, has demonstrated the capability to self-assemble into a π-stack surrounded by a triple helical network of hydrogen bonds, reminiscent of some columnar liquid crystals' modes of organization. This discovery suggests a new avenue for designing materials with specific structural properties (Lightfoot et al., 1999).

Neuroprotective and Antioxidant Activities

A series of novel benzofuran-2-carboxamide derivatives has been synthesized and evaluated for neuroprotective and antioxidant activities. Among these, specific derivatives have shown significant protective effects against NMDA-induced excitotoxic neuronal cell damage, comparable to memantine, a well-known NMDA antagonist. These findings highlight the potential of benzofuran-2-carboxamide derivatives, related to N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, in developing treatments for neurodegenerative diseases (Cho et al., 2015).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds based on benzofuran and benzodifuran frameworks has led to the development of derivatives with potential anti-inflammatory and analgesic properties. These compounds, structurally related to N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, have been shown to act as cyclooxygenase-1/2 inhibitors, demonstrating significant analgesic and anti-inflammatory activities in in vivo models. This research underscores the therapeutic potential of benzofuran derivatives in managing pain and inflammation (Abu‐Hashem et al., 2020).

Molecular Structural Analysis and Antioxidant Activity

The molecular structure and antioxidant activity of a novel compound, sharing a core structure with N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, were analyzed using X-ray diffraction and DFT calculations. The study revealed insights into the compound's electronic properties and its potential as an antioxidant, providing a basis for further exploration of benzofuran derivatives in pharmaceutical applications (Demir et al., 2015).

Lipoxygenase Inhibitory Activities

Benzofuran hydroxamic acids, related to N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, have been synthesized and evaluated for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. These compounds have demonstrated potent inhibitory effects on the enzyme, suggesting their potential use in developing anti-inflammatory therapies (Ohemeng et al., 1994).

properties

IUPAC Name

N-(3-methoxyphenyl)-3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O4/c1-32-17-6-4-5-16(13-17)28-23(31)21-20(18-7-2-3-8-19(18)33-21)29-22(30)14-9-11-15(12-10-14)24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEONCRBEQNWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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